molecular formula C10H11NO4S B6600333 methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate CAS No. 1909337-53-6

methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate

Cat. No. B6600333
CAS RN: 1909337-53-6
M. Wt: 241.27 g/mol
InChI Key: CDJZUVLJWVUDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate, also known as MNPMS, is a chemical compound composed of a methyl group, a nitrophenyl group, a sulfanyl group, and an acetate group. It is a white, crystalline solid with a melting point of 140°C and a boiling point of 241°C. It is insoluble in water and slightly soluble in ethanol. MNPMS has a variety of applications in the scientific research field, including its use as a reagent, as a catalyst, and as a substrate.

Scientific Research Applications

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst for the synthesis of polymers, and as a substrate for the synthesis of drugs and other compounds. Additionally, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been used in the study of the mechanism of action of enzymes, as a probe to study protein-protein interactions, and as a substrate for the study of biochemical and physiological processes.

Mechanism of Action

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate acts as a substrate for enzymes, allowing them to catalyze reactions. The nitrophenyl group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is the active site of the enzyme, which binds to the enzyme and allows it to catalyze the reaction. The sulfanyl group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate also binds to the enzyme, allowing it to catalyze the reaction. The acetate group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is not involved in the catalytic process, but it is important for the stability of the reaction.
Biochemical and Physiological Effects
methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can lead to increased alertness and improved cognitive function. Additionally, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been found to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable at room temperature. Additionally, it can be synthesized in a two-step process, making it easy to prepare in the laboratory. However, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, which can limit its use in certain experiments.

Future Directions

Future research on methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate could focus on its use as a catalyst for the synthesis of other compounds, its use as a probe to study protein-protein interactions, and its use as a substrate for the study of biochemical and physiological processes. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate in drug synthesis and other areas.

Synthesis Methods

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate can be synthesized by a two-step process. The first step involves the reaction of 3-nitrophenyl methyl sulfide with acetic anhydride, which yields methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate. The second step involves the reaction of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate with aqueous sodium hydroxide, which yields the sodium salt of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate.

properties

IUPAC Name

methyl 2-[(3-nitrophenyl)methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-3-2-4-9(5-8)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJZUVLJWVUDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.